Benzene-1,3,5-trisulfonic acid

Descripción general

Descripción

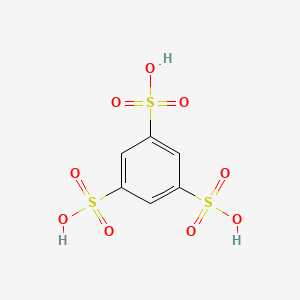

Benzene-1,3,5-trisulfonic acid is an organic compound with the molecular formula C₆H₆O₉S₃. It is a derivative of benzene, where three sulfonic acid groups are attached to the 1st, 3rd, and 5th positions of the benzene ring. This compound is known for its high solubility in water and its strong acidic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-trisulfonic acid can be synthesized through the sulfonation of benzene using sulfur trioxide or oleum. The reaction typically involves heating benzene with sulfur trioxide at elevated temperatures, followed by hydrolysis to yield the trisulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where benzene is reacted with sulfur trioxide in a controlled environment. The reaction is carefully monitored to ensure complete sulfonation and to minimize the formation of by-products .

Análisis De Reacciones Químicas

Acid-Base Reactions and Salt Formation

The sulfonic acid groups (–SO₃H) confer strong Brønsted acidity, enabling H₃BTS to readily donate protons in aqueous solutions. This property facilitates salt formation with bases, particularly metal hydroxides:

Reaction with Rare Earth Hydroxides

H₃BTS reacts with rare earth (RE) hydroxides in water to form stable sulfonate complexes. For example:

Here, for La³⁺ and for smaller RE³⁺ ions (Nd, Sm, Eu). The sulfonate groups act as polydentate ligands, coordinating to the metal centers while leaving one sulfonate group uncoordinated in the crystal lattice .

Key Products

| RE³⁺ Ion | Product Formula | Coordination Geometry |

|---|---|---|

| La³⁺ | [La(BTS)(H₂O)₅] | Monoclinic (P1̄) |

| Nd³⁺ | [Nd(BTS)(H₂O)₄] | Monoclinic (P2₁/n) |

| Sm³⁺ | [Sm(BTS)(H₂O)₄] | Monoclinic (P2₁/n) |

| Eu³⁺ | [Eu(BTS)(H₂O)₄] | Monoclinic (P2₁/n) |

These complexes exhibit layered structures stabilized by hydrogen bonding between coordinated water molecules and sulfonate oxygen atoms .

Thermal Decomposition and Stability

H₃BTS-derived metal sulfonates demonstrate exceptional thermal stability compared to carboxylate analogues. Thermogravimetric analysis (TGA) reveals decomposition profiles as follows:

Thermal Behavior of [RE(BTS)(H₂O)₄] Complexes

| Compound | Dehydration Range (°C) | Decomposition Onset (°C) |

|---|---|---|

| [La(BTS)(H₂O)₅] | 50–150 | 550 |

| [Nd(BTS)(H₂O)₄] | 50–150 | 540 |

| [Sm(BTS)(H₂O)₄] | 50–150 | 545 |

| [Eu(BTS)(H₂O)₄] | 50–150 | 545 |

After losing coordinated water molecules, the anhydrous frameworks remain intact up to ~550°C, beyond which they decompose into metal sulfates and carbonaceous residues .

Comparative Reactivity with Carboxylate Analogues

H₃BTS exhibits distinct reactivity compared to trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC):

| Property | H₃BTS | H₃BTC |

|---|---|---|

| Acid Strength (pKa) | ~-6 (per –SO₃H group) | ~3 (per –COOH group) |

| Metal Coordination | Forms stable RE³⁺ sulfonates | Forms less stable carboxylates |

| Thermal Stability | Up to 550°C | Decomposes below 400°C |

| Solubility | High in polar solvents | Moderate in polar solvents |

The stronger acidity and higher thermal resilience of H₃BTS make it advantageous for applications requiring robust frameworks, such as catalysis and materials science .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

H₃BTS serves as a reagent in organic synthesis, facilitating various chemical reactions due to its strong acidic properties. It is particularly effective in:

- Catalyzing reactions : Enhancing the rate of electrophilic aromatic substitution.

- Reagent for sulfonation : Used in the synthesis of sulfonate derivatives.

Biochemical Assays

In biological research, H₃BTS is utilized as:

- Staining agent : Useful in microscopy for visualizing cellular structures.

- Buffering agent : Maintaining pH in biochemical assays.

Material Science

H₃BTS has been explored for its role in forming metal-organic frameworks (MOFs). For instance:

- Lanthanide Complexes : The reaction of H₃BTS with rare earth hydroxides (e.g., La(OH)₃) results in stable sulfonate complexes with potential applications in catalysis and materials science .

Water Treatment

H₃BTS acts as a corrosion inhibitor in water treatment processes, preventing metal deterioration by forming protective layers on surfaces .

Dyes and Detergents

The compound is integral to the production of various industrial chemicals:

- Dyes : H₃BTS is involved in synthesizing azo dyes due to its ability to undergo electrophilic substitution.

- Detergents : Utilized for its surfactant properties, enhancing cleaning efficiency.

Polymer Chemistry

H₃BTS is used as a building block for supramolecular polymers, where its high solubility aids in forming hydrogels and other complex structures .

Case Study 1: Formation of Lanthanide Trisulfonates

Research demonstrated that H₃BTS reacts with lanthanide hydroxides to form stable complexes like [La(BTS)(H₂O)₅]. These complexes exhibit high thermal stability and are promising candidates for applications in catalysis and materials engineering .

Case Study 2: Application in Water Treatment

A study highlighted the effectiveness of H₃BTS as a corrosion inhibitor in industrial water systems. Its application significantly reduced metal corrosion rates compared to untreated systems, showcasing its practical utility in maintaining equipment longevity .

Mecanismo De Acción

The mechanism by which benzene-1,3,5-trisulfonic acid exerts its effects involves its strong acidic nature and its ability to donate protons. The sulfonic acid groups interact with various molecular targets, leading to changes in chemical reactivity and solubility. These interactions are crucial in catalysis, where the compound facilitates the formation of reaction intermediates and products .

Comparación Con Compuestos Similares

Benzene-1,3,5-tricarboxylic acid: Similar in structure but with carboxylic acid groups instead of sulfonic acid groups.

Benzene-1,3-disulfonic acid: Contains two sulfonic acid groups instead of three.

Benzene-1,4-disulfonic acid: Another disulfonic acid derivative with different positional isomerism.

Uniqueness: Benzene-1,3,5-trisulfonic acid is unique due to its three sulfonic acid groups, which confer higher acidity and solubility compared to its disulfonic and tricarboxylic counterparts. This makes it particularly useful in applications requiring strong acidic conditions and high solubility .

Actividad Biológica

Benzene-1,3,5-trisulfonic acid (BTSA) is an organic compound characterized by the presence of three sulfonic acid groups attached to a benzene ring. Its molecular formula is C₆H₆O₉S₃. This compound exhibits significant biological activity, particularly in biochemical applications and as a reagent in various chemical processes.

BTSA is synthesized through the sulfonation of benzene using sulfur trioxide or oleum. The reaction typically involves heating benzene under controlled conditions to ensure complete sulfonation and minimal by-product formation. The strong acidic nature of BTSA, attributed to its sulfonic acid groups, enhances its solubility in water and reactivity in biochemical assays.

The biological activity of BTSA primarily stems from its ability to donate protons due to its acidic properties. This proton donation facilitates interactions with various biological molecules, which can alter their reactivity and solubility. In biochemical assays, BTSA acts as a staining agent and a catalyst in organic synthesis reactions .

Biological Applications

1. Biochemical Assays:

BTSA is frequently utilized in biochemical assays for its ability to interact with proteins and nucleic acids. Its high solubility allows for effective dispersion in aqueous solutions, making it suitable for various laboratory applications.

2. Staining Agent:

In microscopy, BTSA serves as a staining agent due to its strong acidic properties, which enhance contrast and visibility of cellular structures.

3. Interaction with Ion Channels:

Research has shown that BTSA can block specific ion channels, such as P2X receptors, which are involved in various physiological processes including smooth muscle contraction and neurotransmitter release . This antagonistic action highlights its potential as a therapeutic agent in conditions where modulation of these receptors is beneficial.

Case Studies and Research Findings

Several studies have explored the biological effects of BTSA:

- Cytotoxicity Studies: A study indicated that compounds similar to BTSA exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

- Metal-Organic Frameworks (MOFs): Research has demonstrated that BTSA can be used to engineer nanochannels in MOFs, enhancing their functionality in drug delivery systems .

- Rare Earth Compounds: The interaction of BTSA with rare earth hydroxides has been studied, leading to the formation of stable complexes that may have applications in catalysis and materials science .

Comparative Analysis

To better understand the unique properties of BTSA compared to similar compounds, a comparison table is provided below:

| Compound | Number of Sulfonic Groups | Solubility | Unique Properties |

|---|---|---|---|

| This compound | 3 | High | Strong acidity; effective as a reagent |

| Benzene-1,3-disulfonic acid | 2 | Moderate | Less acidic than BTSA |

| Benzene-1,4-disulfonic acid | 2 | Moderate | Different positional isomerism |

| Benzene-1,3,5-tricarboxylic acid | 3 (carboxylic groups) | High | Less acidic compared to BTSA |

Propiedades

IUPAC Name |

benzene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O9S3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUBFLVZIXNHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977273 | |

| Record name | Benzene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-99-2, 43052-65-9 | |

| Record name | 1,3,5-Benzenetrisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Benzenetrisulfonic acid, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97189 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene-1,3,5-trisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetrisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLH9NLT37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.